Oxypressin

Description

Historical Context of Neurohypophyseal Peptide Analogue Research

The mid-20th century marked a pivotal era in biochemistry with the dawn of peptide hormone synthesis. A monumental achievement in this period was the first synthesis of a peptide hormone, oxytocin (B344502), by Vincent du Vigneaud in the early 1950s. ebsco.com This breakthrough, which earned him the Nobel Prize in Chemistry in 1955, was the culmination of meticulous research to isolate, characterize, and ultimately replicate the structure of oxytocin and another related neurohypophyseal hormone, vasopressin. ebsco.com Prior to this, these hormones were only available as extracts from animal pituitary glands. chemicke-listy.cz

The successful synthesis of oxytocin and vasopressin opened the door for a new field of investigation: structure-activity relationship (SAR) studies. ebsco.comnih.gov Researchers could now systematically modify the amino acid sequence of these peptides to understand how specific structural components influenced their biological activities. ebsco.comacpjournals.org This involved creating analogues, or synthetic variations, of the natural hormones by substituting one or more amino acids. The goal was to potentially develop analogues with more specific therapeutic effects, for instance, possessing only one of the multiple activities associated with the natural hormones. ebsco.com This period, from the 1950s to the 1970s, saw a surge in research from numerous laboratories worldwide dedicated to synthesizing and testing a vast number of neurohypophyseal hormone analogues. chemicke-listy.czacpjournals.org These efforts were greatly aided by the development of more sophisticated methods for peptide synthesis and pharmacological assays. chemicke-listy.cz

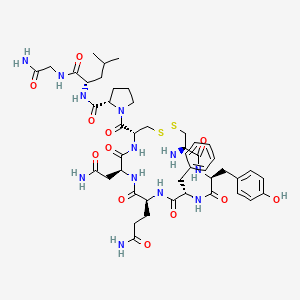

Within this flourishing landscape of peptide research, oxypressin, also known as [Phe3]-oxytocin, emerged as a significant early analogue of oxytocin. nih.govpnas.org It was synthesized and studied to explore the impact of substituting the isoleucine residue at position 3 of the oxytocin molecule with a phenylalanine residue. pnas.orgnih.gov This particular substitution was of interest because vasopressin, another key neurohypophyseal hormone, naturally contains a phenylalanine at this position. googleapis.comgoogle.com By creating a hybrid molecule that shared features with both oxytocin and vasopressin, researchers aimed to dissect the structural determinants of their distinct biological activities. researchgate.net

This compound became a valuable tool in these early SAR studies. Investigations involving this compound helped to elucidate the importance of the amino acid at position 3 in determining the pharmacological profile of neurohypophyseal hormones. pnas.orgosti.gov For example, studies comparing the effects of this compound to oxytocin on uterine tissue revealed that the substitution of isoleucine with phenylalanine not only altered the hormone's affinity for its receptor but also its intrinsic activity, or efficacy. pnas.orgnih.gov These findings with this compound and other analogues contributed to a deeper understanding of hormone-receptor interactions and the molecular basis of their physiological effects. nih.gov

Early Peptide Hormone Synthesis and Structure-Activity Relationship Studies

Structural Classification within Neurohypophyseal Hormones

Oxytocin and vasopressin are the two primary neurohypophyseal hormones in mammals. wikipedia.org They are nonapeptides, meaning they are composed of nine amino acids, and share a high degree of structural similarity, differing by only two amino acids at positions 3 and 8. googleapis.comnih.gov Both hormones feature a disulfide bridge between cysteine residues at positions 1 and 6, which creates a six-amino acid cyclic structure with a three-amino acid acyclic tail. googleapis.comgoogle.com

This compound is structurally a hybrid of oxytocin and vasopressin. It has the same amino acid sequence as oxytocin, with the exception of position 3, where the isoleucine of oxytocin is replaced by phenylalanine, the amino acid found in that position in vasopressin. googleapis.comresearchgate.net Therefore, this compound shares its cyclic portion with vasopressin and its acyclic tail with oxytocin. researchgate.net This unique structural combination makes it an important subject for comparative studies.

| Hormone | Position 1 | Position 2 | Position 3 | Position 4 | Position 5 | Position 6 | Position 7 | Position 8 | Position 9 |

| Oxytocin | Cys | Tyr | Ile | Gln | Asn | Cys | Pro | Leu | Gly-NH2 |

| Vasopressin (Arginine) | Cys | Tyr | Phe | Gln | Asn | Cys | Pro | Arg | Gly-NH2 |

| This compound | Cys | Tyr | Phe | Gln | Asn | Cys | Pro | Leu | Gly-NH2 |

This table provides a simplified comparison of the amino acid sequences of oxytocin, arginine vasopressin, and this compound.

The substitution of the aliphatic amino acid isoleucine in oxytocin with the aromatic amino acid phenylalanine in this compound at position 3 has profound implications for the molecule's conformation and biological activity. pnas.orgnih.gov Phenylalanine is an amino acid that is a building block of proteins and is obtained through diet. medlineplus.gov It is normally converted to another amino acid, tyrosine. medlineplus.govnih.gov

Research has shown that this single amino acid change in this compound leads to a decrease in both its affinity for the oxytocin receptor and its maximal response (efficacy) on uterine smooth muscle compared to oxytocin. pnas.orgnih.gov It has been proposed that the presence of the aromatic sidechain of phenylalanine at position 3 causes a reorientation of the adjacent tyrosine sidechain at position 2. nih.gov This conformational change is thought to move the phenolic hydroxyl group of the tyrosine away from its optimal position for interacting with the receptor, thus reducing the hormone's efficacy. nih.gov

Furthermore, comparative studies with other analogues have reinforced the idea that an aromatic residue at position 3 can affect the efficacy of neurohypophyseal hormones. pnas.org For instance, an analogue with the aliphatic β-cyclohexylalanine at position 3 showed a lower affinity than this compound but retained the same maximal response as oxytocin, highlighting the specific role of the aromaticity at this position in modulating intrinsic activity. nih.gov These findings underscore the critical role that the amino acid at position 3 plays in the structure-activity relationships of this family of hormones.

Structure

2D Structure

Properties

CAS No. |

642-35-3 |

|---|---|

Molecular Formula |

C46H64N12O12S2 |

Molecular Weight |

1041.2 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H64N12O12S2/c1-24(2)17-30(40(64)51-21-38(50)62)56-45(69)35-9-6-16-58(35)46(70)34-23-72-71-22-28(47)39(63)53-31(19-26-10-12-27(59)13-11-26)43(67)54-32(18-25-7-4-3-5-8-25)42(66)52-29(14-15-36(48)60)41(65)55-33(20-37(49)61)44(68)57-34/h3-5,7-8,10-13,24,28-35,59H,6,9,14-23,47H2,1-2H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,63)(H,54,67)(H,55,65)(H,56,69)(H,57,68)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

WTHKESHUHBGMGM-DZCXQCEKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |

sequence |

CYFQNCPLG |

Synonyms |

3-Phe-oxytocin Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Leu-GlyNH2 cysteinyl-tyrosyl-phenylalanyl-glutaminyl-asparaginyl-cysteinyl-proly-leucyl-glycinamide oxypressin oxytocin, Phe(3)- oxytocin, phenylalanine(3)- |

Origin of Product |

United States |

Molecular and Receptor Level Investigations of Oxypressin

Oxytocin (B344502) Receptor (OTR) and Vasopressin Receptor (AVPR) Systems

The biological effects of Oxypressin are mediated through its interaction with the oxytocin (OTR) and vasopressin (AVPR) receptors, which belong to the G-protein coupled receptor superfamily. nih.gov These receptors are crucial for a wide range of physiological processes.

Receptor Subtype Specificity and Distribution in Research Models

In mammals, the neurohypophyseal hormone system includes oxytocin and vasopressin, which act on one type of oxytocin receptor (OTR) and three subtypes of vasopressin receptors: V1a, V1b, and V2. actanaturae.ru These receptors exhibit distinct tissue distribution and signaling pathways. The OTR and the V1a/V1b receptors are primarily coupled to Gq proteins, leading to intracellular calcium mobilization, while the V2 receptor is coupled to Gs, activating the adenylyl cyclase pathway. nih.gov

Research models, particularly rats and Syrian hamsters, have been instrumental in elucidating the pharmacological properties of these receptors. biorxiv.org In the rat brain, OTR and V1aR are found in key areas of the social behavior neural network. nih.gov Studies using rat models have shown that this compound can elicit responses in both uterine and vascular smooth muscle, tissues known to express OTR and V1aR respectively. nih.gov The distribution of these receptors can vary between species, influencing the observed biological effects of ligands like this compound. For instance, the promiscuity of the V1aR in hamsters with respect to oxytocin and vasopressin binding is more similar to the human V1aR than the rat V1aR. biorxiv.org

Evolutionary Considerations of Neurohypophyseal Receptor-Ligand Systems

The neurohypophyseal hormone and receptor systems have undergone significant evolution. actanaturae.ru In most vertebrates, the primary neurohypophyseal nonapeptides are vasotocin (B1584283) and mesotocin, which are replaced by vasopressin and oxytocin in mammals. actanaturae.ru The evolution of these ligand-receptor systems is a process of co-evolution. bioscientifica.com It is believed that the genes for vasopressin-like and oxytocin-like peptide receptors underwent three consecutive duplications in vertebrates. actanaturae.ru

This evolutionary history has resulted in a family of related receptors that bind to structurally similar peptide ligands with varying degrees of specificity. researchgate.net The high structural similarity between oxytocin and vasopressin (differing by only two amino acids) and the significant sequence homology between their receptors contribute to the cross-reactivity observed in these systems. nih.gov The study of analogs like this compound, which has a structure intermediate between oxytocin and vasopressin, provides valuable insights into the evolutionary trajectory and the molecular basis of ligand-receptor specificity. researchgate.netresearchgate.net

This compound-Receptor Binding Kinetics and Affinity

The interaction of this compound with OTR and AVPR subtypes is characterized by its binding affinity and kinetics, which are crucial determinants of its biological activity.

Comparative Analysis of this compound Binding Affinity to OTR and AVPR Subtypes

This compound, also known as [Phe3]oxytocin, exhibits a distinct binding profile to OTR and AVPR subtypes. pnas.org Studies have shown that this compound generally has a lower affinity for the oxytocin receptor compared to the native hormone, oxytocin. pnas.orgnih.gov One study reported that the OT receptor binds oxytocin with a high affinity (Ki 0.6 nM), while this compound (OP) has an approximately 10-fold lower affinity (Ki 4.8 nM). researchgate.net

In comparison to vasopressin receptors, the affinity of this compound can vary. For the V2 receptor, the two amino acid substitutions in oxytocin (positions 3 and 8) compared to vasopressin lead to a roughly 400-fold reduction in affinity. researchgate.net Since this compound shares the cyclic part with arginine vasopressin (AVP), its binding to certain vasopressin receptor subtypes can be significant. researchgate.netresearchgate.net However, detailed comparative binding data of this compound across all AVPR subtypes (V1a, V1b, and V2) is not extensively documented in the provided search results.

Influence of Specific Amino Acid Residues on Receptor Recognition and Selectivity

The specificity of neurohypophyseal hormones for their receptors is determined by key amino acid residues. mdpi.commdpi.com The exchange of domains between OTR and V2 receptors has revealed that the first three extracellular domains of the OTR are crucial for high-affinity agonist binding and selectivity. researchgate.netnih.gov Specifically, the first two extracellular domains of the OTR interact with the C-terminal tripeptide of oxytocin, while the third extracellular domain contacts the cyclic part of the hormone. nih.gov

The amino acid at position 3 plays a pivotal role in determining the efficacy and affinity of neurohypophyseal peptides. pnas.org In this compound, this position is occupied by Phenylalanine (Phe). pnas.org The presence of this aromatic amino acid residue in position 3, as opposed to the aliphatic isoleucine in oxytocin, has significant consequences for receptor interaction. pnas.orgnih.gov

Research on isolated rat uterus demonstrated that this compound has not only a lower affinity for the smooth muscle receptor but also a decreased maximal response (efficacy) compared to oxytocin. pnas.orgnih.gov This is attributed to a reorientation of the tyrosine sidechain at position 2, caused by the neighboring aromatic sidechain of Phenylalanine at position 3. nih.gov This reorientation is thought to move the phenolic hydroxyl group of tyrosine from its optimal position in the "active center" of the hormone, thereby reducing its efficacy. nih.gov

Furthermore, a comparison of peptides with isoleucine versus phenylalanine at position 3 suggests that an isoleucine residue imparts a higher specificity for binding to the toad bladder receptor. osti.gov This highlights the critical influence of the residue at position 3 on the conformational structure of the peptide and its subsequent interaction with the receptor, affecting both binding affinity and the ability to induce a full biological response. pnas.org

Impact of Aromatic Side Chains and Conformational Dynamics on Receptor Interaction

Studies have revealed that the aromatic character of the sidechain in certain peptides is not always crucial for biological potency. For instance, replacing phenylalanine with β-cyclohexylalanine in the carboxy-terminal tetrapeptide of gastrin resulted in a fully biologically active analog. pnas.org However, in the case of this compound, the introduction of a phenylalanine at position 3 can cause a reorientation of the tyrosine side chain at position 2. pnas.org This change in conformation may move the phenolic hydroxyl group of tyrosine away from its optimal position for interacting with the receptor, potentially leading to reduced efficacy. pnas.org

The combined aromatic side chains of tyrosine and phenylalanine in this compound might also face steric hindrance when trying to fit into the hydrophobic pocket of the smooth muscle receptor, which is thought to be ideally suited for the isoleucine side chain found in oxytocin. pnas.org This mismatch could contribute to the lower affinity of this compound for the receptor compared to oxytocin. pnas.org The dynamic nature of the A2A adenosine (B11128) receptor (A2AAR) structures, for example, highlights the challenges that conformational flexibility can pose in ligand binding and drug design. tennessee.edu The study of these structural dynamics is crucial for understanding ligand identification and predicting interactions. tennessee.edu

Furthermore, research on vasopressin, a related peptide, has shown that the conformation of its C-terminal tail plays a significant role in receptor binding affinity. nih.govresearchgate.net Solvent-exposed and more flexible conformations of the vasopressin tail have been observed to bind to the V1a receptor with higher affinity compared to more compact conformations. nih.govresearchgate.net This suggests that the conformational flexibility of the peptide backbone and side chains is a critical determinant of receptor interaction. The continuous emergence of new viral variants, such as with SARS-CoV-2, underscores the importance of rapidly analyzing how mutations in receptor-binding domains affect conformational states and antibody affinity. mdpi.com

Receptor Activation and Conformational Dynamics

Molecular Modeling and Docking Studies of this compound-Receptor Complexes

Molecular modeling and docking studies are powerful computational tools used to investigate the interactions between ligands like this compound and their receptors at an atomic level. nih.govnih.govnih.govnih.govmdpi.com These methods allow researchers to build three-dimensional models of receptor-ligand complexes and predict the most favorable binding poses and energies. mdpi.com

The process typically begins with the construction of a reliable 3D model of the receptor, often based on the crystal structure of a related protein or through homology modeling. nih.govnih.gov For instance, models of the oxytocin and vasopressin receptors have been constructed using the crystal structure of rhodopsin as a template, combined with multiple sequence alignment. nih.gov Once the receptor model is established, ligands such as this compound can be "docked" into the binding site using programs like AutoDock. nih.gov This involves exploring various possible orientations and conformations of the ligand within the receptor's binding pocket to identify the most stable complex. mdpi.com

Following the initial docking, the receptor-ligand complexes are often subjected to relaxation and refinement using techniques like constrained simulated annealing (CSA) or energy minimization. nih.govnih.govnih.gov These steps help to optimize the geometry of the complex and relieve any steric clashes.

Studies using these techniques have provided valuable insights into the binding modes of oxytocin and its analogs to their receptors. For example, docking simulations have suggested that ligands like oxytocin, a selective agonist, and a selective antagonist all seem to prefer similar binding modes within the oxytocin receptor (OTR), interacting with a recurring set of amino acid residues in the transmembrane helices. nih.govnih.gov Specifically, residues in transmembrane helices TM3, TM4, and TM5 have been identified as being involved in these interactions. nih.gov Such findings can guide future experimental research, including site-directed mutagenesis, to pinpoint key residues responsible for drug activity. nih.gov

Structural Determinants of Receptor Activation and Efficacy

The activation of a G protein-coupled receptor (GPCR) by a ligand like this compound is a complex process that depends on specific structural features of both the ligand and the receptor. The binding of an agonist triggers a conformational change in the receptor, which in turn initiates intracellular signaling cascades. nih.govnih.gov

Research has shown that the efficacy of an agonist is regulated by specific amino acid residues within the receptor. nih.gov For instance, studies on the oxytocin receptor have revealed that replacing two aromatic residues with those found in vasopressin receptor subtypes can convert a partial agonist into a full agonist. nih.gov This indicates that these specific residues play a crucial role in modulating the receptor's response.

The structure of the ligand itself is also a critical determinant of its activity. In the case of neurohypophyseal hormones like oxytocin and vasopressin, the amino acid at position 8 is highly variable and influences the peptide's biological activity. annualreviews.org Similarly, the residue at position 3 is critical for oxytocic activity; substituting the isoleucine in oxytocin with phenylalanine, as in this compound, significantly reduces its potency. annualreviews.org

Furthermore, the interaction between the ligand and the receptor is not static. The binding of an agonist induces dynamic conformational changes in the receptor, leading to its activation. rsc.org Understanding these dynamics is essential for designing more potent and selective drugs. nih.govresearchgate.net The agonist-binding region of the oxytocin receptor has been extensively studied through mutagenesis and molecular modeling, revealing that it is distinct from the antagonist binding site. nih.gov The high-affinity state of the receptor also appears to require the presence of magnesium ions and cholesterol, which may act as allosteric modulators. nih.gov

Intracellular Signaling Pathways Modulated by this compound

G Protein-Coupled Signaling Cascades (Gq/11, Gi/o)

This compound, acting through its G protein-coupled receptor (GPCR), is expected to modulate intracellular signaling pathways primarily through the activation of specific G protein subfamilies. nih.govresearchgate.net GPCRs, upon ligand binding, catalyze the exchange of GDP for GTP on the α-subunit of a heterotrimeric G protein, leading to its dissociation into Gα-GTP and Gβγ dimers, both of which can regulate downstream effectors. mdpi.com The major G protein families include Gs, Gi/o, Gq/11, and G12/13. mdpi.com

The oxytocin receptor (OTR), to which this compound binds, is known to be primarily coupled to the Gq/11 family of G proteins. nih.gov Activation of Gq/11 proteins stimulates the activity of phospholipase C-β (PLCβ). mdpi.comwikipedia.org However, it is now understood that many GPCRs can couple to multiple G protein subfamilies, a phenomenon known as promiscuous coupling. biorxiv.org For instance, the vasopressin V2 receptor, which shares structural similarity with the OTR, has been shown to activate not only Gs but also members of the Gi/o and Gq/11 subfamilies. biorxiv.org

The Gi/o pathway, when activated, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. elifesciences.orgbiorxiv.org The Gβγ subunits released from Gi/o proteins can also directly modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels. elifesciences.orgbiorxiv.org While the primary signaling pathway for the OTR is through Gq/11, the potential for this compound to also engage Gi/o signaling pathways cannot be entirely ruled out, especially considering the promiscuous nature of related receptors. This could lead to a more complex and nuanced cellular response to this compound stimulation.

Downstream Effector Molecules and Second Messengers (e.g., Phospholipase C-β, Intracellular Calcium)

The activation of Gq/11 proteins by the this compound-receptor complex directly leads to the stimulation of the downstream effector enzyme, Phospholipase C-β (PLCβ). nih.govwikipedia.orgwikipedia.org PLCβ is a membrane-associated enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. wikipedia.orgwikipedia.org

The cleavage of PIP2 by PLCβ generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgwikipedia.orgscientificarchives.com IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum (ER). scientificarchives.com This binding triggers the opening of calcium channels and the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i). scientificarchives.comarvojournals.org

This rise in intracellular calcium is a key signaling event that mediates many of the physiological effects of oxytocin and its analogs. For example, in contractile cells like lacrimal gland myoepithelial cells, the oxytocin-induced increase in [Ca2+]i is directly responsible for initiating contraction. arvojournals.org The increase in [Ca2+]i is concentration-dependent on the stimulating ligand. arvojournals.org

The other second messenger, DAG, remains in the plasma membrane where it activates another family of enzymes called protein kinase C (PKC). scientificarchives.com The activation of both the calcium mobilization pathway and the PKC pathway plays a critical role in initiating and modulating the intensity and duration of the cellular response. nih.gov Therefore, the primary downstream signaling cascade initiated by this compound, through its interaction with the OTR and subsequent activation of the Gq/11-PLCβ pathway, involves the generation of IP3 and DAG, leading to an increase in intracellular calcium and activation of PKC. scientificarchives.comarvojournals.org

| Stage of Interaction | Key Molecules/Processes | Outcome |

| Receptor Binding | This compound, Oxytocin Receptor | Formation of Ligand-Receptor Complex |

| G Protein Coupling | Gq/11 proteins | Activation of Gq/11 |

| Effector Activation | Phospholipase C-β (PLCβ) | Hydrolysis of PIP2 |

| Second Messenger Production | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | Signal Amplification |

| Intracellular Response | Calcium release from ER, Protein Kinase C (PKC) activation | Cellular effects (e.g., contraction) |

Receptor Internalization and Trafficking Mechanisms

The regulation of cellular responsiveness to neuropeptides like this compound is critically dependent on the internalization and subsequent intracellular trafficking of their cognate receptors. These processes control the number of receptors present on the cell surface, thereby modulating the intensity and duration of signal transduction. Investigations, primarily centered on the closely related oxytocin receptor (OTR), a G protein-coupled receptor (GPCR), have elucidated the key molecular machinery involved. nih.govnumberanalytics.com

Upon continuous exposure to an agonist, the OTR undergoes rapid and extensive internalization. nih.gov The predominant mechanism governing this process is clathrin-mediated endocytosis. numberanalytics.comnih.gov This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the receptor-ligand complex. numberanalytics.comcreative-biolabs.com Studies using dominant-negative mutant constructs in human embryonic kidney (HEK293) cells have been instrumental in identifying the essential protein components for this process. Transfection with mutated versions of Dynamin (a GTPase required for vesicle scission) and Eps15 (a component of clathrin-coated pits) significantly reduces OTR internalization. nih.gov

Furthermore, the process is dependent on G protein-coupled receptor kinase 2 (GRK2) and β-Arrestin2. nih.gov Following agonist binding, GRK2 phosphorylates the receptor's intracellular domains, creating a high-affinity binding site for β-Arrestin2. The recruitment of β-Arrestin2 not only desensitizes the receptor from G-protein signaling but also acts as an adaptor protein, linking the receptor to the clathrin-mediated endocytic machinery. nih.gov The table below summarizes key research findings on the inhibition of OTR internalization.

| Inhibitor/Mutant Construct | Target Protein/Process | Effect on OTR Internalization | Reference |

| Dominant-Negative Dynamin | Dynamin | Significantly Reduced | nih.gov |

| Dominant-Negative Eps15 | Clathrin-Coated Pit Component | Significantly Reduced | nih.gov |

| Dominant-Negative GRK2 | G protein-coupled receptor kinase 2 | Significantly Reduced | nih.gov |

| Dominant-Negative β-Arrestin2 | β-Arrestin2 | Significantly Reduced | nih.gov |

Once internalized, the receptors are trafficked to endosomes, where they are sorted for either degradation in lysosomes or recycling back to the plasma membrane, a process which resensitizes the cell to further stimulation. numberanalytics.comfrontiersin.org The trafficking of the vasopressin/oxytocin prohormone itself, from the endoplasmic reticulum to secretory granules, is a distinct but related process guided by the prohormone's physicochemical properties, including intramolecular and intermolecular interactions. nih.gov A conserved aspartic acid residue (Asp85) in the second transmembrane domain of the OTR has been shown to be crucial for the proper trafficking of the receptor to the plasma membrane. researchgate.net

Receptor Cross-Talk and Biased Signaling Investigations

The signaling landscape of this compound is further complicated by the phenomena of receptor cross-talk and biased signaling, which allow for a highly nuanced and context-dependent cellular response.

Receptor Cross-Talk

Receptor cross-talk refers to the ability of a ligand to bind and activate receptors other than its own canonical receptor. nih.gov This is particularly relevant within the oxytocin/vasopressin family due to the high degree of structural similarity between the peptides and their respective G protein-coupled receptors. nih.govnih.gov Oxytocin and arginine-vasopressin (AVP) can both activate each other's receptors, a phenomenon that has been observed in both central and peripheral tissues. nih.govnih.gov For instance, oxytocin can bind to vasopressin V1a receptors (V1aR), and vasopressin can activate oxytocin receptors (OTR). researchgate.netnih.gov

This cross-reactivity is a critical consideration in experimental and clinical studies, as the effects attributed to one peptide may, in fact, be mediated by the other's receptor. nih.gov Recent research has demonstrated that non-canonical vasopressin-to-OTR crosstalk within specific limbic circuits is a key regulator of paternal behaviors in mice, highlighting the physiological relevance of this phenomenon. biorxiv.org The table below presents evidence supporting the existence of cross-talk between the oxytocin and vasopressin systems.

| Peptide Administered | Receptor Implicated in Effect | Observed Effect | Model System | Reference |

| Oxytocin (OT) | Vasopressin V1a Receptor (V1aR) | Induction of scratching behavior | V1aR knockout mice | nih.gov |

| Arginine-Vasopressin (AVP) | Oxytocin Receptor (OTR) | Inhibition of pup-directed aggression | OT knockout virgin male mice | biorxiv.org |

Biased Signaling

Biased signaling, also known as functional selectivity, is a paradigm in which different agonists binding to the same receptor can stabilize distinct receptor conformations. frontiersin.orgwikipedia.org This, in turn, can lead to the preferential activation of specific downstream intracellular signaling pathways over others. frontiersin.orgnih.gov For a GPCR like the OTR, signaling is not a monolithic event but can diverge into multiple pathways, such as G-protein-dependent pathways (e.g., Gαq/11 leading to phospholipase C activation) and G-protein-independent pathways (e.g., β-arrestin recruitment).

A biased agonist might selectively activate the G-protein pathway while having little to no effect on β-arrestin recruitment, or vice-versa. frontiersin.org This concept offers the potential to develop therapeutic agents that selectively engage pathways responsible for desired effects while avoiding those that cause adverse effects. preprints.orgmdpi.com The signaling profile of a receptor can also be influenced by its subcellular location; for example, the signaling generated by the CXCR3 receptor changes as it moves from the plasma membrane to endosomes. nih.gov While the concept is well-established for GPCRs, the detailed characterization of biased agonists specifically for the this compound/Oxytocin receptor system is an active area of investigation. The development of such compounds requires detailed pharmacological characterization using both qualitative and quantitative approaches to separate true ligand bias from system bias. frontiersin.org

In Vitro Pharmacological and Biological Activity Profiling of Oxypressin

Assays for Receptor Agonism and Antagonism

Methodologies for Assessing Uterotonic Activity in vitro

The uterotonic activity of oxypressin is primarily assessed using isolated uterine tissue preparations from various species, most commonly rats. nih.govpnas.org These in vitro assays measure the contractile response of uterine smooth muscle to the application of the compound. reprocell.com The standard methodology involves obtaining uterine horns from rats in estrus and suspending them in an organ bath containing a physiological salt solution. pnas.org The cumulative dose-response curves are then generated by adding increasing concentrations of this compound and measuring the resulting muscle contractions. pnas.org This allows for the determination of key pharmacological parameters such as the maximal response (efficacy) and the concentration required to produce 50% of the maximal response (EC50), which is an indicator of potency. researchgate.net

Another critical in vitro method is the receptor binding assay. plos.org These assays utilize cell membranes prepared from uterine tissue or cell lines engineered to express oxytocin (B344502) receptors. caymanchem.com By competing with a radiolabeled ligand (like [¹²⁵I]-OVTA) for binding to the oxytocin receptor, the affinity of this compound for the receptor can be quantified. plos.org This provides a direct measure of how strongly the compound interacts with its target receptor.

Evaluation of Antidiuretic and Vasopressor Activities in Experimental Systems

The antidiuretic and vasopressor activities of this compound are evaluated through in vitro assays that target the vasopressin V1a and V2 receptors. eurofinsdiscovery.cominnoprot.com7tmantibodies.com Vasopressor activity, mediated by V1a receptors, is often assessed using isolated vascular smooth muscle preparations. eurofinsdiscovery.com The contractile response of these tissues to this compound provides a measure of its V1a receptor agonist activity. eurofinsdiscovery.com Additionally, cell-based assays using cell lines recombinantly expressing the human V1a receptor are employed. eurofinsdiscovery.com In these systems, receptor activation is typically measured by detecting an increase in intracellular inositol (B14025) phosphate (B84403) (IP1) or calcium levels. eurofinsdiscovery.cominnoprot.com

Antidiuretic activity is mediated by V2 receptors, and its in vitro evaluation often involves cell lines that express these receptors. 7tmantibodies.com Activation of V2 receptors leads to an increase in intracellular cyclic AMP (cAMP). 7tmantibodies.com Therefore, in vitro assays for antidiuretic activity quantify the amount of cAMP produced by these cells in response to this compound. nih.gov Both agonist and antagonist activities can be determined by measuring the compound's ability to stimulate cAMP production on its own or to inhibit the cAMP production induced by a known V2 receptor agonist like arginine vasopressin (AVP). eurofinsdiscovery.com

Comparative Efficacy and Potency Studies against Native Neurohypophyseal Peptides

Comparative studies have been conducted to understand how this compound's activity profile stacks up against the native neurohypophyseal peptides, oxytocin and vasopressin.

In terms of uterotonic activity, in vitro studies on isolated rat uterus have shown that this compound has a lower affinity for the oxytocin receptor compared to oxytocin. nih.govpnas.org This results in a dose-response curve that is shifted to the right, indicating lower potency. pnas.org Furthermore, this compound exhibits a decreased maximal response, meaning it has lower efficacy than oxytocin in inducing uterine contractions. nih.govpnas.org

Regarding vasopressor and antidiuretic activities, this compound has been compared to arginine vasopressin (AVP). While this compound shares the same cyclic part as AVP, it differs in the C-terminal tripeptide extension. researchgate.net This structural difference leads to a significantly lower affinity for the V1a and V2 receptors compared to AVP. researchgate.net Consequently, this compound demonstrates weaker vasopressor and antidiuretic effects in vitro. For instance, binding studies on the oxytocin receptor revealed that this compound and AVP have an approximately 10-fold lower affinity than oxytocin and arginine vasotocin (B1584283) (AVT). researchgate.net

Table 1: Comparative Pharmacological Activities of this compound and Native Peptides

| Compound | Uterotonic Activity (Rat, in vitro) | Vasopressor Activity (Rat) | Antidiuretic Activity (Rat) |

|---|---|---|---|

| Oxytocin | High | Low | Low |

| Arginine Vasopressin (AVP) | Low | High | High |

| This compound | Moderate | Low | Low |

This table provides a qualitative comparison based on available in vitro and in vivo data. Actual potencies are dose-dependent and vary across different assay systems.

Cellular and Sub-Cellular Mechanisms of Action in vitro

Modulation of Smooth Muscle Contraction Mechanisms

The contractile effect of this compound on smooth muscle, particularly in the uterus, is initiated by its binding to oxytocin receptors, which are G protein-coupled receptors (GPCRs). This binding activates the Gαq/11 class of G-proteins, which in turn stimulates phospholipase C (PLC) activity. nih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 then binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. nih.govnih.gov This initial release of Ca²⁺ is a critical step in initiating muscle contraction. nih.gov The increase in intracellular Ca²⁺ is further augmented by an influx of extracellular Ca²⁺, although the exact mechanism of this influx is not fully elucidated and may involve release-operated channels. nih.gov The elevated cytoplasmic Ca²⁺ binds to calmodulin, which then activates myosin light chain kinase (MLCK). nih.govmdpi.com MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction. nih.govmdpi.com

Investigations into Ion Channel Regulation and Neuronal Excitability

The effects of peptides like oxytocin and vasopressin, and by extension their analogs like this compound, on neuronal excitability are mediated in part through the modulation of ion channels. nih.gov In vitro electrophysiological studies, such as patch-clamp recordings on isolated neurons, are used to investigate these mechanisms. europeanpharmaceuticalreview.combiorxiv.org

Research on oxytocin has shown that it can directly affect neuronal excitability by modulating various ion channels. nih.gov For example, oxytocin has been found to inhibit certain potassium (K⁺) channels, such as inward rectifier potassium channels (IKir) and Na⁺-activated K⁺ channels (Slo2.1), leading to membrane depolarization and increased neuronal firing. researchgate.netnih.govnih.govnih.gov Concurrently, it can diminish the current through hyperpolarization-activated cyclic-nucleotide-gated (HCN) channels. nih.govnih.gov This combined action increases membrane resistance and enhances the responsiveness of neurons to synaptic inputs. nih.govnih.gov While direct studies on this compound's specific effects on ion channels are less common, its structural and functional similarities to oxytocin suggest it may operate through similar mechanisms to influence neuronal excitability. nih.gov

Gene Expression and Protein Phosphorylation Responses

Comprehensive searches of available scientific literature and databases did not yield specific in vitro studies detailing the direct effects of this compound on gene expression or protein phosphorylation. The majority of existing research focuses on the closely related neurohypophysial hormone, oxytocin, and its receptor signaling pathways. While this compound is an analog of oxytocin and vasopressin, specific experimental data on its influence on transcriptional regulation and protein kinase-mediated phosphorylation cascades remains limited.

General methodologies for investigating such effects in vitro are well-established. Gene expression changes in response to a compound like this compound would typically be analyzed using techniques such as quantitative polymerase chain reaction (qPCR) to measure the expression of specific target genes, or broader, high-throughput methods like microarray analysis or RNA sequencing (RNA-Seq) to obtain a global view of the transcriptomic response. nih.govnih.govplos.org These approaches can identify which genes are up- or down-regulated following exposure to the compound in cultured cells. plos.orgnih.gov For instance, studies on related peptides have utilized human cell lines to explore changes in gene expression related to various cellular processes. nih.gov

Similarly, the impact on protein phosphorylation is a critical aspect of understanding a compound's signal transduction pathways. bmglabtech.com In vitro kinase assays are a primary method to determine if a compound influences the activity of specific protein kinases. bmglabtech.comraybiotech.com These assays often involve incubating a purified kinase and its substrate with the compound to measure any change in the rate of phosphorylation. raybiotech.com Furthermore, advanced techniques like mass spectrometry-based phosphoproteomics can provide a large-scale analysis of phosphorylation events across the entire proteome of a cell after treatment, identifying specific proteins that are phosphorylated or dephosphorylated in response to the compound. nih.gov

While direct evidence for this compound is lacking, the signaling of the highly homologous oxytocin receptor is known to involve the activation of various protein kinase cascades. Upon ligand binding, the oxytocin receptor can activate G-proteins, which in turn can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) signaling cascade. creative-diagnostics.com This cascade involves a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to changes in gene expression and other cellular responses. creative-diagnostics.com Studies on oxytocin have demonstrated its ability to induce the phosphorylation of specific kinases and modulate the expression of various genes in different cell types. creative-diagnostics.comnih.govnih.gov

Given the structural similarity between this compound and oxytocin, it is plausible that this compound might engage similar signaling pathways. However, without direct experimental data, any such assumptions remain speculative. Future in vitro research utilizing the aforementioned methodologies is necessary to elucidate the specific effects of this compound on gene expression and protein phosphorylation.

Synthetic Strategies and Analogue Development Based on Oxypressin Structure

Peptide Synthesis Methodologies Applicable to Oxypressin and its Analogues

Two primary approaches dominate peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Both methodologies have been applied to the synthesis of Oxytocin-like peptides, including this compound analogues.

Solid-Phase Peptide Synthesis Techniques

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized peptide production due to its efficiency and ease of purification compared to traditional solution-phase methods biotage.comcsbio.com. In SPPS, the peptide chain is assembled stepwise while anchored to an insoluble polymeric support biotage.combeilstein-journals.org. This allows for the use of excess reagents to drive reactions to completion, with unreacted reagents and by-products removed by simple filtration and washing steps biotage.comcsbio.com.

Two main strategies are commonly employed in SPPS: Boc/Benzyl and Fmoc/t-Butyl chemistries csbio.com. The Fmoc/t-Butyl strategy is widely used for the synthesis of Oxytocin (B344502) and its analogues nih.govspringernature.com. This approach utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection, which is removed by a mild base like piperidine (B6355638) biotage.comcsbio.com. Side-chain functional groups are protected with acid-labile t-butyl-based derivatives csbio.com. Cleavage of the peptide from the resin and removal of side-chain protecting groups are typically achieved using a strong acid mixture, such as trifluoroacetic acid (TFA), often containing scavengers biotage.comcsbio.com. Automated SPPS systems further enhance the speed and reproducibility of this process, including advanced techniques like Ultra-Efficient SPPS which minimizes washing steps beilstein-journals.orgcem.com.

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis involves the stepwise coupling of amino acids or peptide fragments in a homogeneous solution nih.govekb.eg. Unlike SPPS, intermediates in solution-phase synthesis must be isolated and purified after each coupling step, which can be labor-intensive, especially for longer peptides biotage.comcsbio.com. However, solution-phase synthesis can be advantageous for certain peptides that are difficult to synthesize on solid support due to their chemical structure or aggregation issues nih.gov.

In solution-phase synthesis, the N-terminus of one amino acid or peptide fragment is protected, while the C-terminus of the other is activated for coupling beilstein-journals.org. Various coupling reagents are used to facilitate amide bond formation ekb.eg. While SPPS is generally preferred for routine peptide synthesis, solution-phase methods remain relevant for specific applications and complex peptide structures nih.gov.

Advanced Chemical Synthesis Techniques (e.g., Ring-Closing Metathesis for Dicarba Analogues)

Advanced chemical synthesis techniques are employed to create modified this compound analogues with altered properties. Ring-closing metathesis (RCM) is a powerful tool used to synthesize cyclic peptides, including dicarba analogues where the disulfide bond is replaced by a stable carbon-carbon double bond or single bond nih.govnih.gov. This modification can improve metabolic stability by preventing disulfide scrambling and reduction in vivo nih.govresearchgate.net.

RCM typically involves the reaction of a linear peptide precursor containing two terminal or appropriately positioned olefin-bearing amino acids (such as allylglycine or homoallylglycine) in the presence of a metal catalyst, commonly Grubbs catalysts nih.govnih.govorganic-chemistry.org. This reaction forms a cyclic olefinic peptide, which can then be hydrogenated to yield the saturated dicarba analogue nih.gov. RCM has been successfully applied to synthesize dicarba analogues of oxytocin and other cyclic peptides, demonstrating its utility in generating stable mimetics of disulfide-bridged peptides nih.govnih.govresearchgate.netmdpi.com. This technique allows for the creation of analogues with altered conformational constraints, which can provide insights into the bioactive conformation of the native peptide and lead to compounds with enhanced or modified pharmacological profiles nih.govmdpi.com.

Rational Design of this compound Derivatives for Enhanced or Modified Bioactivity

The rational design of this compound derivatives is guided by structure-activity relationship (SAR) studies, which aim to understand how modifications to the amino acid sequence affect the peptide's biological activity and receptor interactions nih.govnih.govrsc.org.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies of this compound analogues involve systematically modifying the amino acid sequence and evaluating the resulting compounds' biological activities, such as receptor binding affinity and efficacy nih.govresearchgate.netnih.gov. These studies help identify key residues and structural features important for activity and selectivity nih.govrsc.org. For neurohypophyseal peptides like this compound, variations are frequently explored at positions 2-5 and position 8 researchgate.net. The amino acid at position 8, in particular, significantly influences the peptide's activity on target organs researchgate.net.

SAR studies have shown that modifications can lead to analogues with increased potency, altered receptor selectivity, or antagonistic properties rsc.orgresearchgate.net. For example, changes at position 3 have been shown to affect the affinity and efficacy of oxytocin-like peptides on the uterus nih.govpnas.org. Understanding these relationships is crucial for designing analogues with improved therapeutic potential.

Amino Acid Substitutions and Their Functional Consequences (e.g., Positions 1, 2, 3, 4, 7, 8)

Substitutions at various positions within the this compound sequence can significantly impact its biological activity. This compound itself is a [3-phenylalanine]-oxytocin, highlighting the importance of position 3 nih.govnih.gov.

Position 1: This position is occupied by Cysteine, involved in the disulfide bond formation. Modifications at this position, such as deamination of the N-terminal hemicystine, have been shown to enhance the oxytocic activity of oxytocin and some of its analogues annualreviews.org.

Position 2: Native neurohypophyseal peptides often have an aromatic residue like tyrosine at this position researchgate.net. This residue is thought to be involved in ligand-receptor interactions researchgate.net.

Position 3: In this compound, Isoleucine in Oxytocin is replaced by Phenylalanine nih.govnih.gov. This substitution leads to a lower affinity for the smooth muscle receptor and decreased maximal response compared to oxytocin in rat uterine assays nih.govpnas.org. The presence of an aromatic residue at this position is suggested to reorient the tyrosine side chain at position 2, affecting its interaction within the receptor's active center nih.gov. Substitution with aliphatic amino acids at position 3 generally results in analogues with reduced potency but often retaining the same maximal response as oxytocin nih.govpnas.org.

Position 4: Natural neurohypophyseal hormones have amino acids with nonionized but hydrophilic side chains at this position annualreviews.org. Studies with oxytocin analogues have shown that the length and nature of the side chain at position 4 influence oxytocic activity annualreviews.org. Hydrophilic groups like carboxamide or hydroxyl can substantially add to activity annualreviews.org.

Position 7: This position is typically occupied by a conserved Proline residue in the C-terminal tail of Oxytocin and related peptides researchgate.net. Proline's rigid structure can influence the conformation of the peptide tail.

Position 8: This position shows variability among natural neurohypophyseal hormones and is a key determinant of activity and selectivity researchgate.netannualreviews.org. In vasopressin, Arginine or Lysine at position 8 confers high vasopressor and antidiuretic potency annualreviews.org. Substitution with neutral amino acids generally yields less active analogues annualreviews.org. The difference between Oxytocin and Arginine-Vasopressin lies in residues 3 and 8 researchgate.netctdbase.org.

The following table summarizes some reported amino acid substitutions and their observed effects on activity:

| Position | Original Amino Acid (Oxytocin) | Substituted Amino Acid | Observed Functional Consequence (vs. Oxytocin) | Source(s) |

| 3 | Isoleucine | Phenylalanine (this compound) | Lower affinity and decreased maximal response on rat uterus. nih.govpnas.org | nih.govpnas.org |

| 3 | Isoleucine | Valine | Reduced oxytocic potency (1/10 or less). annualreviews.org | annualreviews.org |

| 3 | Isoleucine | Leucine | Reduced oxytocic activity (about 1/100). annualreviews.org | annualreviews.org |

| 3 | Isoleucine | β-cyclohexylalanine | Even lower affinity than this compound, but retains same maximal response. nih.govpnas.org | nih.govpnas.org |

| 4 | Glutamine | α-aminobutyric acid | Activity depends on side chain length; optimal at two carbons. annualreviews.org | annualreviews.org |

| 4 | Glutamine | Valine | Doubled oxytocic activity compared to [4-α-aminobutyric acid]-oxytocin. annualreviews.org | annualreviews.org |

| 4 | Glutamine | Serine | Hydrophilic group adds substantially to oxytocic activity. annualreviews.org | annualreviews.org |

| 4 | Glutamine | Threonine | Increased oxytocic activity, reduced antidiuretic and vasopressor activity. annualreviews.org | annualreviews.org |

| 8 | Leucine | Arginine (Vasopressin) | Confers high vasopressor and antidiuretic potency. annualreviews.org | annualreviews.org |

| 8 | Leucine | Lysine | Confers high vasopressor and antidiuretic potency. annualreviews.org | annualreviews.org |

| 8 | Leucine | Ornithine | Confers high vasopressor and antidiuretic potency. annualreviews.org | annualreviews.org |

| 8 | Leucine | Citrulline | Relatively weakly active. annualreviews.org | annualreviews.org |

| 8 | Leucine | Histidine | Relatively weakly active. annualreviews.org | annualreviews.org |

| 8 | Leucine | Alanine | Activity comparable to Oxytocin in toad bladder assay. osti.gov | osti.gov |

| 9 | Glycinamide | Sarcosine | Reduces oxytocic activity by about 99%. annualreviews.org | annualreviews.org |

These studies demonstrate that even single amino acid substitutions can lead to significant changes in the pharmacological profile of this compound and related peptides, providing a basis for the design of analogues with tailored therapeutic properties.

Development of Metabolically Stable Analogues

A significant challenge in utilizing peptide-based compounds like this compound is their susceptibility to enzymatic degradation, leading to short in vivo half-lives. Strategies to improve metabolic stability often involve chemical modifications to the peptide backbone or the incorporation of non-natural amino acids biomedres.uspressbooks.pubmdpi.com.

Modifications aimed at enhancing metabolic stability can include altering peptide bonds, cyclization, or modifying terminal groups to resist enzymatic cleavage mdpi.comgoogle.comarizona.edu. For instance, amide modifications have been shown to increase metabolic stability in some compounds mdpi.com. The use of techniques like solid-phase synthesis allows for the controlled incorporation of various modifications to generate metabolically stable analogues researchgate.net.

Research into oxytocin analogues, which share structural similarities with this compound, demonstrates the potential for extending half-life through chemical modifications. For example, one oxytocin analog, ASK2131, showed a significantly longer half-life (2.3 hours) compared to native oxytocin (0.12 hours) in pharmacokinetic studies nih.gov. Another analog, ASK1476, increased the in vivo half-life from approximately 5 minutes to 3.2 hours nih.gov. These examples highlight the effectiveness of structural modifications in improving the metabolic profile of neurohypophyseal peptide analogues.

Evaluating metabolic stability is often performed using in vitro systems such as liver microsomes or hepatocytes mdpi.comaltex.org. These studies help predict how a compound will be metabolized in vivo and guide the design of more stable analogues mdpi.comaltex.org.

Non-Peptidic Mimicry and Peptidomimetics of this compound

To overcome the limitations of peptides, such as poor oral bioavailability, rapid degradation, and potential immunogenicity, researchers explore the development of non-peptidic mimics and peptidomimetics nih.govnih.gov. Peptidomimetics are compounds that mimic the structural and functional characteristics of a peptide but are not peptides themselves, often incorporating non-natural backbones or constrained structures to improve stability and pharmacological properties nih.govresearchgate.netusm.edu.

The design of peptidomimetics based on peptide hormones like this compound involves identifying the key structural elements responsible for receptor binding and activation and then designing non-peptidic scaffolds that can present these elements in a similar spatial arrangement nih.gov. This approach aims to retain the desired biological activity while conferring improved drug-like properties nih.govnih.gov.

Non-peptide analogues of vasopressin, a related neurohypophyseal hormone, have demonstrated good affinity for vasopressin receptors nih.gov. This suggests that developing non-peptidic mimics for this compound, which shares structural and functional characteristics with both oxytocin and vasopressin, is a viable strategy google.com.

Advanced Analytical and Spectroscopic Characterization in Oxypressin Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating oxypressin from reaction mixtures, impurities, and related substances, as well as for assessing its purity. These techniques exploit the differential partitioning of compounds between a stationary phase and a mobile phase. prosep-ltd.com

High-Performance Liquid Chromatography (HPLC), including Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of peptides like this compound. nih.govptfarm.pl HPLC separates compounds based on their interaction with a stationary phase as they are carried through by a liquid mobile phase under high pressure. mdpi.com

Reverse-Phase HPLC (RP-HPLC) is particularly effective for peptide separation. google.comnih.govresearchgate.netresearchgate.netnih.gov In RP-HPLC, the stationary phase is non-polar, and the mobile phase is typically a mixture of water and an organic solvent, such as acetonitrile (B52724), often with an acidic modifier like trifluoroacetic acid. researchgate.netresearchgate.net Peptides separate based on their hydrophobicity, with more hydrophobic peptides retaining longer on the non-polar stationary phase. RP-HPLC has been used for the analysis and purification of oxytocin (B344502) and its analogs, including this compound. google.comnih.govresearchgate.netresearchgate.netnih.gov Optimized C18 reversed-phase systems with gradient elution have been discussed for the analysis of oxytocin and related peptides, focusing on precision, selectivity, and ruggedness. nih.gov Studies have demonstrated the use of RP-HPLC with discontinuous linear gradients of acetonitrile in acidified water for separating oxytocin-like material. researchgate.netresearchgate.net The retention time of oxytocin-like material in such systems can be used for identification. researchgate.netresearchgate.net

Advanced Chromatographic Separations for Complex Mixtures

For complex mixtures that may contain this compound alongside numerous other peptides or related compounds, advanced chromatographic techniques offer enhanced separation capabilities. Techniques such as two-dimensional liquid chromatography (2D-LC) or multidimensional chromatography (MDC) can provide improved peak capacity and resolution compared to one-dimensional methods. mdpi.com These methods combine different separation mechanisms sequentially, allowing for better separation of closely eluting compounds. mdpi.com While specific applications to this compound in highly complex mixtures are not detailed in the provided context, these advanced techniques are generally applicable to the separation of peptides in challenging samples, such as biological extracts or complex synthesis mixtures. nih.govnih.gov

Mass Spectrometry for Molecular Characterization

Mass Spectrometry (MS) is an essential tool for determining the molecular weight and obtaining structural information about this compound. rfi.ac.ukmdpi.comnih.gov MS measures the mass-to-charge ratio (m/z) of ions, providing a highly sensitive method for identifying and quantifying compounds. rfi.ac.ukmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing peptides and other macromolecules. mdpi.comnih.govuni-tuebingen.dewikipedia.org ESI produces ions by applying a high voltage to a liquid sample, creating an aerosol. wikipedia.org This technique is advantageous because it typically produces intact molecular ions, or pseudo-molecular ions (e.g., protonated or deprotonated molecules), with minimal fragmentation, which is useful for determining the molecular weight of the peptide. mdpi.comwikipedia.org ESI-MS can produce multiply charged ions, extending the mass range of the analyzer. wikipedia.org ESI-MS spectra of oxytocin and related peptides have been reported, showing characteristic precursor ions. uni-tuebingen.de Coupling ESI with liquid chromatography (LC-ESI-MS) is a routine technique for analyzing complex samples, allowing for separation and detection in a single analysis. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis to obtain structural information. mdpi.comnih.govwikipedia.org In MS/MS, a precursor ion (typically the intact molecular ion or a fragment from the first stage) is selected and then fragmented, usually through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed in a second mass analyzer. wikipedia.org The fragmentation pattern provides a "fingerprint" of the molecule, which can be used to deduce its amino acid sequence and confirm its structure. rfi.ac.ukmdpi.comwikipedia.orgamericanpharmaceuticalreview.com MS/MS has become a benchmark procedure for the structural elucidation of peptides and other biomolecules. mdpi.comwikipedia.org High-resolution tandem MS can provide accurate mass measurements of fragment ions, which aids in determining their elemental composition and confirming structural assignments. mdpi.comamericanpharmaceuticalreview.com ESI is often coupled with MS/MS (ESI-MS/MS) to provide both molecular weight information and structural details from the fragmentation of the ionized peptide. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and conformation of molecules in solution. uit.nonumberanalytics.comauremn.org.br For peptides like this compound, NMR can be used to determine the three-dimensional structure and study conformational flexibility. uit.nonumberanalytics.com

While specific detailed NMR studies solely focused on the conformation of this compound are not extensively highlighted in the provided search results, NMR spectroscopy has been widely applied to study the conformation of oxytocin and related analogs, including investigations using Carbon-13 NMR to understand conformational differences in different solvent systems. nih.gov These studies demonstrate the capability of NMR to differentiate between related peptide structures and infer conformational preferences based on spectral differences. nih.gov Low-temperature NMR can be used to study conformational equilibria. researchgate.net Combined with theoretical calculations, NMR data can be used to generate conformational ensembles that describe the average conformations in solution. uit.no

Solution-State NMR Studies of this compound Conformation

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution preprints.org. In the context of peptide research, including this compound, NMR is invaluable for understanding conformational preferences, flexibility, and the influence of the solvent environment nih.govnih.gov. Studies utilizing high-resolution NMR spectroscopy have been employed to investigate the conformations of neurohypophyseal hormones like oxytocin and vasopressin in aqueous solution nih.govnih.gov. While specific detailed solution-state NMR studies focusing solely on this compound's conformation were not extensively detailed in the search results, the application of this technique to related peptides nih.govnih.gov indicates its relevance for this compound research. NMR can reveal details about the peptide backbone and side-chain orientations, providing a dynamic picture of the molecule in its native-like state bakerlab.orgmst.edu. Conformational studies of oxytocin and vasopressin using carbon-13 NMR spectroscopy in different solvents have shown spectral differences that reflect conformational variations nih.gov. Similar approaches would be applicable to this compound to understand how the phenylalanine substitution at position 3 influences its solution conformation compared to oxytocin.

Ligand-Receptor Interaction Mapping via NMR

NMR-based techniques are also instrumental in studying the interactions between ligands, such as this compound, and their target receptors springernature.comdal.caresearchmap.jp. Saturation Transfer Difference (STD) NMR is a widely used method for detecting ligand binding and mapping the specific atoms on the ligand that interact with the receptor springernature.comdal.cafrontiersin.org. This technique relies on the transfer of saturation from the receptor to the bound ligand, which can then be detected even at low ligand concentrations springernature.comdal.ca. By analyzing the STD signals across the ligand molecule, researchers can determine which parts of this compound are in close proximity to the receptor binding site springernature.comdal.ca. This provides valuable information for understanding the molecular basis of binding affinity and efficacy rsc.org. While direct STD NMR studies specifically on this compound binding to its receptor were not found, the principles of STD NMR and other ligand-based NMR methods like WaterLOGSY and DOSY are directly applicable to studying this compound-receptor interactions dal.caresearchmap.jp. These methods can help identify binding epitopes on this compound and provide insights into the conformational changes that may occur upon binding dal.ca.

Other Spectroscopic and Analytical Methods

Beyond NMR, other spectroscopic and analytical techniques offer complementary information about this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify organic and inorganic materials by analyzing their absorption of infrared light rtilab.cominnovatechlabs.comyoutube.com. This method provides information about the functional groups present in a molecule and can be used to assess its chemical structure and purity rtilab.cominnovatechlabs.com. FTIR analysis involves measuring the wavelengths of infrared radiation absorbed by a sample, which causes molecular vibrations rtilab.cominnovatechlabs.com. The resulting spectrum is a unique molecular fingerprint rtilab.cominnovatechlabs.com. FTIR can be applied to study peptides like this compound to confirm the presence of characteristic amide bonds and other functional groups researchgate.net. It can also be used to investigate changes in secondary structure or interactions in different environments researchgate.net. While specific FTIR studies solely on this compound were not prominently featured in the search results, FTIR spectroscopy has been applied to study oxytocin researchgate.net, indicating its potential use in analyzing this compound and its analogues. FTIR can be used for identifying unknown materials, contamination, and changes in material composition rtilab.cominnovatechlabs.com.

Electrochemical Analysis Techniques

Electrochemical analysis techniques involve the study of chemical reactions that involve electron transfer archive.org. These methods can be used for the detection and quantification of electroactive species. For peptides containing electroactive amino acid residues, such as tyrosine, electrochemical methods can be employed nih.gov. Oxytocin, which contains a tyrosine residue, has been studied using electrochemical techniques nih.gov. The oxidation of oxytocin occurs at the tyrosine moiety nih.gov. While this compound has phenylalanine at position 3 instead of tyrosine, it still contains a tyrosine residue at position 2 nih.govnih.gov. Therefore, electrochemical methods sensitive to tyrosine oxidation could potentially be applied to this compound. Recent research has explored the electrochemical detection of oxytocin using modified electrodes nih.gov. A novel nanocomposite consisting of a Zn-Cu metal-organic framework decorated on reduced graphene oxide has been used for the electrochemical detection of oxytocin, demonstrating a low limit of detection and a linear range nih.gov. Differential pulse voltammetry (DPV) was adopted for this determination nih.gov. These advancements in electrochemical sensing for oxytocin suggest that similar approaches could be developed for the analysis of this compound, particularly for its detection and quantification in various matrices.

Bioanalytical Method Development and Validation

The accurate quantification of this compound and its analogues in biological systems is essential for in vitro studies investigating their activity, metabolism, and interactions.

Quantification of this compound and Analogues in in vitro Biological Systems

Developing sensitive and reliable bioanalytical methods is crucial for quantifying this compound and its analogues in complex biological matrices, such as cell culture media or tissue extracts researchgate.net. These methods need to be validated to ensure accuracy, precision, sensitivity, and specificity. Techniques commonly used for peptide quantification in biological samples include radioimmunoassay (RIA) and liquid chromatography-mass spectrometry (LC-MS) nih.govresearchgate.net. RIA has been used for the measurement of oxytocin levels in cell culture media researchgate.net. While the search results did not provide specific detailed protocols for this compound quantification in in vitro systems, studies on oxytocin and its analogues highlight the general approaches. For instance, RIA has been employed for oxytocin measurement in neurohypophyseal cell cultures researchgate.net. The development of such assays for this compound would involve generating specific antibodies or utilizing advanced chromatographic and mass spectrometric techniques tailored to the peptide's properties. The validation process would involve assessing parameters such as the lower limit of quantification, linearity, recovery, and matrix effects in the specific in vitro system being studied.

Chemometric Approaches for Complex Data Analysis in Peptide Research

The application of advanced analytical and spectroscopic techniques in peptide research, including studies potentially involving this compound, often generates large and complex datasets. Chemometrics, the application of mathematical and statistical methods to chemical data, provides powerful tools for processing, analyzing, and extracting meaningful information from these datasets ebsco.com.

In peptide research, chemometric approaches can be applied to data derived from various sources, such as chromatography, spectroscopy, and mass spectrometry. For instance, chemometric analysis of chromatographic data has been used to characterize peptide profiles in complex samples like food extracts, aiding in differentiation and quality control nih.govmdpi.commdpi.com. These methods can help in identifying patterns and variations in peptide composition that may not be immediately apparent through visual inspection of chromatograms.

Principal Component Analysis (PCA) is a widely used chemometric technique for exploratory data analysis and dimensionality reduction mdpi.commdpi.comarxiv.orgplos.org. In the context of peptide research, PCA can be applied to complex spectral or chromatographic data to identify the principal sources of variation within a set of samples. This can help in grouping samples based on their peptide profiles or identifying potential outliers. For example, PCA has been used in conjunction with spectroscopy to investigate differences in spectral patterns of biological samples arxiv.orgplos.org.

Chemometrics is also valuable for analyzing mass spectrometry data of peptides. The large amount of information contained in MS data can be challenging to interpret directly researchgate.net. Chemometric methods can assist in identifying metabolites and differentiating samples based on their biochemical patterns derived from MS profiles researchgate.net. Techniques like robust PCA and interval Partial Least Squares (iPLS) have been applied for this purpose researchgate.net.

Furthermore, chemometric techniques can be combined with spectroscopic methods, such as Surface-enhanced Raman Spectroscopy (SERS), for the detection and quantification of hormones in biological matrices arxiv.orgplos.org. By applying methods like PCA and Artificial Neural Networks (ANNs) to the spectral data, researchers can develop models for quantifying analytes and identifying spectral markers associated with different conditions arxiv.orgplos.org.

While specific examples of chemometric approaches applied solely to this compound research were not prominently found, the principles and techniques developed for the analysis of complex peptide and hormone data are directly transferable. Chemometrics can aid in:

Analyzing complex chromatographic or spectroscopic data generated during the characterization or stability studies of this compound.

Identifying potential impurities or degradation products based on their analytical signals.

Comparing the analytical profiles of different this compound batches or formulations.

Exploring relationships between structural modifications (in this compound analogs) and their spectroscopic or chromatographic behavior.

The integration of advanced analytical and spectroscopic techniques with chemometric approaches provides a powerful framework for the in-depth study of this compound and other peptides, enabling researchers to gain a more comprehensive understanding of their properties and behavior in complex systems.

Data Tables

Due to the limited availability of specific quantitative data directly pertaining to this compound in the search results for advanced analytical and chemometric studies, the following tables present illustrative examples based on findings from research on related peptides and general chemometric applications in peptide analysis.

Table 1: Illustrative HPLC Retention Times for Neurohypophyseal Peptides

| Peptide | Approximate Retention Time (minutes) | Reference |

| Oxytocin | ~8.5 | core.ac.uk |

| Internal Standard | ~17 | core.ac.uk |

| Oxytocin (another method) | ~8 | core.ac.uk |

Note: Retention times are highly dependent on specific HPLC column, mobile phase, and flow rate conditions.

Table 2: Illustrative Principal Component Analysis (PCA) Results from Peptide Spectral Data

| Principal Component (PC) | Explained Variance (%) | Cumulative Explained Variance (%) | Reference (Contextual) |

| PC1 | 43.2 | 43.2 | arxiv.orgplos.org |

| PC2 | 23.2 | 66.4 | arxiv.orgplos.org |

| PC3 | 15.1 | 81.5 | arxiv.orgplos.org |

Note: Data is illustrative, based on PCA of SERS spectral data of hormones in blood as described in the references.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing oxypressin analogs with high purity?

To ensure reproducibility, follow a three-step methodology:

Synthesis Optimization : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection, adjusting coupling agents (e.g., HBTU vs. HATU) to improve yield .

Purification : Employ reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 min) and monitor purity via LC-MS (>95% threshold) .

Characterization : Validate structure via -NMR (DMSO-d6, 500 MHz) and MALDI-TOF mass spectrometry. For novel analogs, include circular dichroism (CD) to confirm secondary structure integrity .

Q. How should researchers design dose-response studies to assess this compound’s vasoconstrictive effects in vitro?

- Experimental Design :

- Use isolated rat aortic rings pre-treated with indomethacin (10 μM) to block prostaglandin interference.

- Apply this compound in log increments (1 nM–10 μM) and measure tension via force transducers .

- Controls : Include a negative control (buffer-only) and positive control (phenylephrine 1 μM).

- Data Analysis : Calculate EC using nonlinear regression (GraphPad Prism) and report SEM for n ≥ 6 replicates .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s receptor binding specificity across species?

Contradictions often arise from interspecies variations in vasopressin/oxytocin receptor (V1aR/V1bR) homology. To address this:

Receptor Profiling : Use HEK293 cells transfected with human, rat, or murine V1aR/V1bR. Measure cAMP inhibition (IC) and compare binding affinity via radioligand displacement assays (-AVP) .

Structural Analysis : Perform molecular dynamics simulations to identify key residues (e.g., position 3 glutamine in human V1aR) that alter this compound docking .

Validation : Cross-validate findings using tissue-specific knockout models (e.g., CRISPR-edited V1aR mice) .

Q. What methodologies are critical for distinguishing this compound’s central vs. peripheral effects in vivo?

Adopt a dual approach:

- Central Nervous System (CNS) : Administer this compound via intracerebroventricular (ICV) cannulation in rats and monitor behavioral outcomes (e.g., social recognition tests) .

- Peripheral System : Use fluorescently labeled this compound (Cy5 conjugation) and track biodistribution via IVIS imaging in real time .

- Data Integration : Apply multivariate analysis to isolate CNS-specific pathways (e.g., hypothalamic FosB expression) from systemic responses (blood pressure changes) .

Data Contradiction and Analysis